3-Fmoc-4-diaminobenzoic acid

Descripción general

Descripción

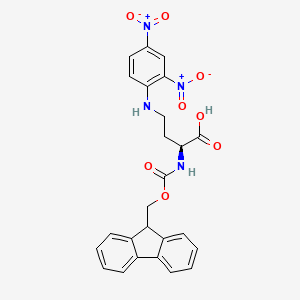

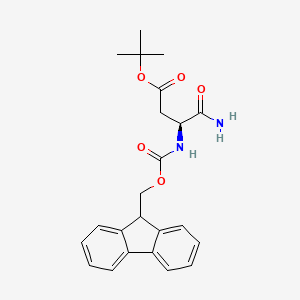

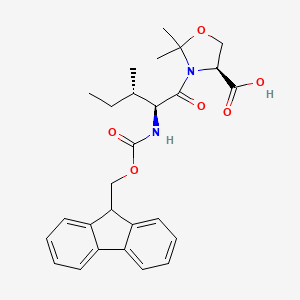

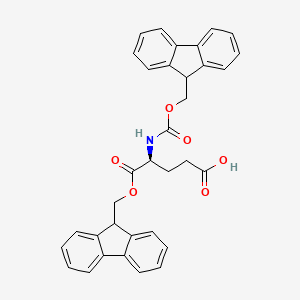

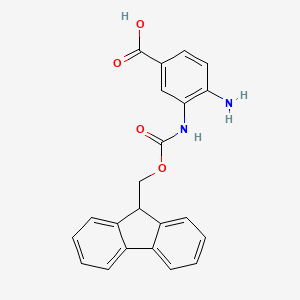

3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-Dbz-OH, is a white to off-white crystalline powder12. It has a molecular formula of C22H18N2O4 and a molecular weight of 374.412.

Synthesis Analysis

A one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40–94% yield without any purification step in addition to precipitation except for histidine34.

Molecular Structure Analysis

The molecular structure of 3-Fmoc-4-diaminobenzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC56.

Chemical Reactions Analysis

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus7. The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis7.

Physical And Chemical Properties Analysis

3-Fmoc-4-diaminobenzoic acid is a white to off-white crystalline powder12. It has a melting point of over 238 °C9. Its molecular weight is 374.4 g/mol2.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in Peptide Synthesis .

Summary of the Application

3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides. It is particularly useful in the preparation of preloaded diaminobenzoate resin, which is used in solid-phase peptide synthesis (SPPS) .

Methods of Application

A one-step method is used for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. This involves the coupling of free diaminobenzoic acid and Fmoc-amino acids. The resulting products are pure and yield ranges from 40-94% without any purification step in addition to precipitation .

Results or Outcomes

The method has been successful in preparing preloaded diaminobenzoate resin. It has also been used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .

Preparation of Schiff Base Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Schiff Base Derivatives .

Summary of the Application

3,4-Diaminobenzoic acid, which can be synthesized from 3-Fmoc-4-diaminobenzoic acid, is used to prepare Schiff base derivatives .

Methods of Application

The preparation of Schiff base derivatives involves the reaction of 3,4-diaminobenzoic acid with substituted aldehydes .

Results or Outcomes

The method results in the formation of Schiff base derivatives and their corresponding metal complexes .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 3-Fmoc-4-diaminobenzoic acid10. If swallowed, immediate medical assistance should be sought10. It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed10.

Direcciones Futuras

The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers11. The one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids could be a promising direction for future research and development11.

Propiedades

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZBKSOHQLVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fmoc-4-diaminobenzoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.